Electronic Band Gap of α-Al₂S₃ Versus α-Al₂O₃ and Al₂Se₃: Targeting Semiconductor Applications
Ab initio calculations at the R⁺⁺Scan level yield a band gap of 4.1 eV for α-Al₂S₃, dramatically narrower than the 10.3 eV calculated for α-Al₂O₃ [1]. This 6.2 eV reduction places Al₂S₃ in the semiconductor regime, whereas Al₂O₃ remains a wide-gap insulator. Al₂S₃ also offers a wider band gap than Al₂Se₃, whose experimentally reported gap is ~3.1 eV [2], providing a tunability window of approximately 1 eV within the aluminum chalcogenide series. The intermediate gap of Al₂S₃ makes it suitable for UV-vis photodetectors and photocatalysts where Al₂O₃ is transparent and Al₂Se₃ absorbs too deeply.
| Evidence Dimension | Electronic band gap (eV) |
|---|---|
| Target Compound Data | α-Al₂S₃: 4.1 eV (calculated, R⁺⁺Scan) |
| Comparator Or Baseline | α-Al₂O₃: 10.3 eV (calculated, R⁺⁺Scan); Al₂Se₃: ~3.1 eV (experimental, MatWeb) |
| Quantified Difference | −6.2 eV vs Al₂O₃; +1.0 eV vs Al₂Se₃ |
| Conditions | Periodic DFT with R⁺⁺Scan functional for Al₂O₃ and Al₂S₃; experimental diffuse reflectance for Al₂Se₃ |
Why This Matters
For procurement in optoelectronic or photocatalytic device fabrication, specifying Al₂S₃ instead of Al₂O₃ or Al₂Se₃ defines whether the material absorbs UV light (4.1 eV ≈ 300 nm) or is transparent, directly controlling device spectral response.
- [1] Kurban M., Kurban M. (2023). Electronic Structure Calculation of α-Al₂X₃ System (X = O, S) Based on R⁺⁺Scan Functional. East European Journal of Physics, 2023(4), 220–226. View Source
- [2] MatWeb. (n.d.). Aluminum Selenide, Al₂Se₃. Retrieved January 2026. View Source
